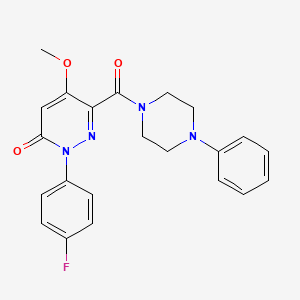
2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one is a pyridazinone derivative, a class of compounds known for their diverse biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including anticancer, antiangiogenic, and antioxidant properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions, starting from various precursors. For instance, the synthesis of related compounds has been achieved through methods such as the Friedel-Crafts acylation followed by cyclization with hydrazine hydrate , or by employing the Gewald synthesis technique followed by condensation with aldehydes . Although the specific synthesis route for the compound is not detailed in the provided papers, these methods give insight into the potential synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a pyridazine ring, which can be substituted with various functional groups that influence the compound's properties and biological activity. For example, the presence of a fluorophenyl group, as seen in the title compound, is a common feature in many biologically active molecules due to the electron-withdrawing nature of the fluorine atom, which can affect the molecule's binding affinity to biological targets . The crystal structure of a related compound, 4-benzyl-2-[2-(4-fluoro-phen-yl)-2-oxoethyl]-6-phenyl-pyridazin-3(2H)-one, shows that the substituents on the pyridazine ring can adopt various orientations, which may influence the compound's intermolecular interactions and stability .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo a variety of chemical reactions, depending on their substituents. For instance, they can participate in condensation reactions to form Schiff bases , or they can be used as precursors for the synthesis of benzo-annelated heterocyclic systems . The reactivity of the pyridazinone ring allows for the introduction of different substituents, which can be strategically selected to target specific biological activities or to improve the compound's physicochemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The presence of methoxy and fluorophenyl groups can affect the compound's solubility, stability, and reactivity. For example, the introduction of a methoxy group can increase the electron density on the aromatic ring, potentially enhancing the compound's ability to interact with biological targets . The fluorine atom can also increase the lipophilicity of the molecule, which is an important factor in drug design, as it can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties .
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c1-30-19-15-20(28)27(18-9-7-16(23)8-10-18)24-21(19)22(29)26-13-11-25(12-14-26)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAQMICUBIKKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-methoxy-6-(4-phenylpiperazine-1-carbonyl)pyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)
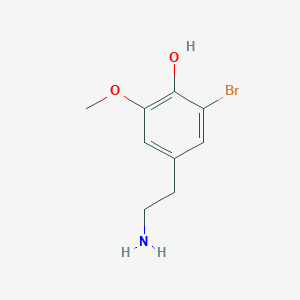
![N-(4-bromobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3019144.png)
![methyl 6-chloro-2-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B3019145.png)

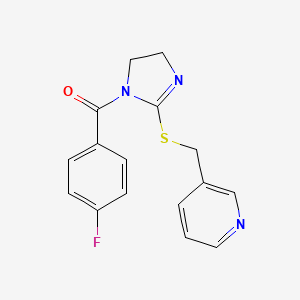


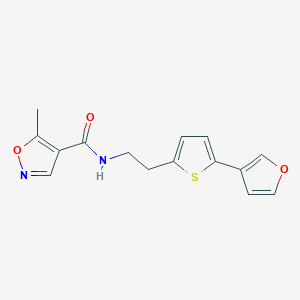
![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)

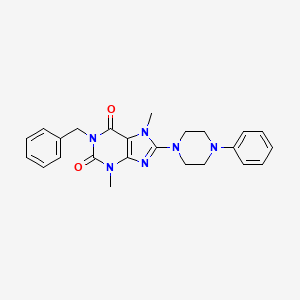
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)
